molecular formula C14H9F3O2 B069591 2'-Trifluoromethyl-biphenyl-3-carboxylic acid CAS No. 168618-48-2

2'-Trifluoromethyl-biphenyl-3-carboxylic acid

Cat. No. B069591
M. Wt: 266.21 g/mol
InChI Key: XBRHCGOUOTVEJW-UHFFFAOYSA-N
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Description

“2’-Trifluoromethyl-biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H9F3O2 . It is also known by other names such as 3-[2-(trifluoromethyl)phenyl]benzoic Acid and 2’-(Trifluoromethyl)- [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2’-Trifluoromethyl-biphenyl-3-carboxylic acid” consists of a biphenyl group where one of the phenyl rings carries a trifluoromethyl group at the 2’ position and the other phenyl ring carries a carboxylic acid group at the 3 position .


Physical And Chemical Properties Analysis

The molecular weight of “2’-Trifluoromethyl-biphenyl-3-carboxylic acid” is 266.21 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Wang, Lu, and Ishihara (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
    • Umemoto and Ishihara (1993) synthesized trifluoromethyl heterocyclic salts, including those derived from 2-[(trifluoromethyl)thio- or seleno]biphenyls, as highly reactive trifluoromethylating agents (Umemoto & Ishihara, 1993).
    • Tilly, Samanta, Castanet, De, and Mortier (2006) explored the metalation of unprotected biphenyl carboxylic acids, a process that is crucial in organic synthesis (Tilly, Samanta, Castanet, De, & Mortier, 2006).
  • Medicinal Chemistry and Biological Applications :

    • Ahmad et al. (2002) synthesized tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid and evaluated their antibacterial and antifungal activities, highlighting the compound's potential in medicinal chemistry (Ahmad et al., 2002).
  • Material Science and Polymer Chemistry :

    • Liu et al. (2017) synthesized novel poly(amide-imide)s with trifluoromethyl and chloride substituents, demonstrating the use of such compounds in developing materials with high thermal stability, excellent optical transparency, and low dielectric constants (Liu et al., 2017).
    • Qiu et al. (2020) used tetra-carboxylic acid-based metal-organic frameworks in bifunctional electrocatalysis, indicating the potential of such frameworks in energy-related applications (Qiu, Wang, Jing, Huang, & Qin, 2020).

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHCGOUOTVEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382231
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Trifluoromethyl-biphenyl-3-carboxylic acid

CAS RN

168618-48-2
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168618-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Powers - 2019 - commons.emich.edu
… JXP-1-39 (3): A solution was produced under nitrogen gas by combining 2'-trifluoromethyl biphenyl-3-carboxylic acid (0.6113 g, 2.296 mmol) and dry dimethylformamide (catalytic …
Number of citations: 2 commons.emich.edu

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